1-(4-Fluorobenzyl)piperidine-3-carboxylic acid
CAS No.: 832737-45-8
Cat. No.: VC2018643
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832737-45-8 |
|---|---|
| Molecular Formula | C13H16FNO2 |
| Molecular Weight | 237.27 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H16FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) |
| Standard InChI Key | QBEDEVJXKRAWAC-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O |
Introduction
Chemical Properties and Structure
1-(4-Fluorobenzyl)piperidine-3-carboxylic acid is a synthetic organic compound belonging to the piperidine class of chemicals. It is characterized by its molecular formula C₁₃H₁₆FNO₂ and has a molecular weight of 237.27 g/mol. The compound features a fluorobenzyl group attached to a piperidine ring with a carboxylic acid functionality at the 3-position. This structural arrangement contributes to its chemical versatility and biological potential.
The hydrochloride salt form of this compound (CAS: 1185303-78-9) has a molecular formula of C₁₃H₁₇ClFNO₂ and a molecular weight of 273.73 g/mol . The salt form is often preferred in pharmaceutical applications due to its enhanced solubility and stability in aqueous solutions.
Key Physical and Chemical Properties
Synthesis Methods
1-(4-Fluorobenzyl)piperidine-3-carboxylic acid can be synthesized through various chemical approaches. One common method involves the reaction of piperidine derivatives with fluorobenzyl halides or related compounds. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.
The specific reaction parameters such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of the synthesis. Various research groups have developed optimized protocols for the synthesis of this compound, with reported yields typically ranging from moderate to high depending on the specific methodology employed.
General Synthetic Route
The typical synthetic pathway involves:
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N-alkylation of piperidine-3-carboxylic acid with 4-fluorobenzyl halide
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Purification steps to isolate the target compound
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Optional conversion to the hydrochloride salt form for improved stability
Biological Activities
Research indicates that piperidine derivatives, including 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid, exhibit diverse biological activities. The compound belongs to a family of molecules that have demonstrated potential in modulating various biological pathways.
Receptor and Enzyme Interactions
Compounds with similar structural features have shown interactions with:
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Dopamine and serotonin receptors, suggesting potential applications in neuropsychiatric conditions
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Enzyme inhibitory activities that may be relevant for therapeutic development
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Potential modulatory effects on cellular processes that could be exploited for medicinal purposes
The structural similarity to other bioactive piperidine derivatives suggests that 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid may share some of their pharmacological profiles. Computer-aided evaluation studies of piperidine derivatives have indicated potential interactions with different enzymes, receptors, transport systems, and voltage-gated ion channels .
Pharmaceutical Research Applications
The compound serves as an important building block in medicinal chemistry, particularly in the development of more complex molecules with enhanced biological activities. Its versatile structure allows for further modification to optimize pharmacological properties.
Neurological Research
Piperidine derivatives, including those structurally related to 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid, have been investigated for their potential applications in treating neurological disorders . Their ability to interact with neurotransmitter pathways makes them promising candidates for conditions such as:
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Depression and anxiety disorders
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Other neuropsychiatric conditions where modulation of neurotransmitter systems is beneficial
Structure-Activity Relationships
Understanding the relationship between the structure of 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid and its biological activity is crucial for optimizing its pharmaceutical potential. Several key structural features contribute to its activity profile:
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The fluorine substituent on the benzyl ring, which can enhance metabolic stability and binding affinity to target proteins
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The piperidine nitrogen, which serves as a hydrogen bond acceptor in interactions with biological targets
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The carboxylic acid group at the 3-position, which offers opportunities for further derivatization and can participate in ionic interactions with protein residues
Computer-aided analysis has helped identify potential targets for piperidine derivatives similar to 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid, suggesting applications in cancer treatment, central nervous system diseases, as local anesthetics, antiarrhythmic agents, and antimicrobials .
Pricing for this compound varies significantly based on quantity, purity, and supplier, ranging from approximately $88 for 100 mg to over $2000 for larger quantities .
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